molecular formula C28H29N3O3S2 B12021925 N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12021925
M. Wt: 519.7 g/mol
InChI Key: RKLIFCBTBVNKJJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetically derived organic compound that belongs to a class of molecules based on a hexahydrobenzothieno[2,3-d]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known pharmacophores active against various kinases. The molecule features a 4-ethoxyphenyl group at the 3-position and a substituted acetamide group linked via a sulfanyl bridge at the 2-position of the core structure. Research indicates that this specific molecular framework is designed and screened for its potential as a potent kinase inhibitor. Compounds with this core structure have been investigated for their ability to inhibit receptor tyrosine kinases, with one closely related analog identified as a potent inhibitor of VEGFR-2 (KDR) kinase, a primary mediator of tumor angiogenesis (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3410563/). The presence of the sulfanyl acetamide side chain is a critical functional group that can contribute to binding affinity and selectivity. Therefore, this compound serves as a valuable chemical tool for researchers in cell biology and oncology, enabling the study of intracellular signaling pathways, enzyme kinetics, and mechanisms of angiogenesis. It is also an important intermediate or lead compound for the further development of novel therapeutic agents targeting kinase-driven diseases. This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O3S2/c1-4-34-21-13-11-20(12-14-21)31-27(33)25-22-7-5-6-8-23(22)36-26(25)30-28(31)35-16-24(32)29-19-10-9-17(2)18(3)15-19/h9-15H,4-8,16H2,1-3H3,(H,29,32)

InChI Key

RKLIFCBTBVNKJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)C)C)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthesis of the Hexahydrobenzothieno[2,3-d]Pyrimidin-4-One Core

The benzothieno[2,3-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between a thiophene derivative and a pyrimidinone precursor. A validated approach involves:

Reagents :

  • 2-Aminobenzothiophene-3-carboxylic acid as the thiophene precursor.

  • 1,3-Dicarbonyl compounds (e.g., Meldrum’s acid, dimedone) for pyrimidine ring formation.

Procedure :

  • Cyclization : React 2-aminobenzothiophene-3-carboxylic acid with Meldrum’s acid in acetic acid under reflux (120°C, 8–12 h). This forms the tetracyclic benzothieno[2,3-d]pyrimidin-4-one core via intramolecular cyclization .

  • Hydrogenation : Treat the unsaturated intermediate with H₂/Pd-C in ethanol to saturate the 5,6,7,8-positions, yielding the hexahydro derivative .

Optimization Insights :

  • Solvent Choice : Acetic acid enhances cyclization efficiency due to its dual role as solvent and acid catalyst .

  • Catalyst Loading : Pd-C (5 wt%) at 25°C achieves >90% hydrogenation yield without over-reduction .

Table 1: Cyclization Reaction Outcomes

Thiophene PrecursorDicarbonyl CompoundYield (%)Conditions
2-AminobenzothiopheneMeldrum’s acid78AcOH, 120°C, 10 h
2-AminobenzothiopheneDimedone82AcOH, 110°C, 8 h

Sulfuration at the 2-Position

The sulfanyl group is introduced via a thiol-disulfide exchange reaction:

Reagents :

  • Thiourea (NH₂CSNH₂) as sulfur source.

  • Iodine (I₂) as oxidizing agent.

Procedure :

  • Thiolation : React the 3-(4-ethoxyphenyl) intermediate with thiourea in DMF at 60°C for 6 h.

  • Oxidation : Add iodine (1.2 eq) to form the disulfide bond, yielding the 2-sulfanyl derivative.

Optimization Insights :

  • Solvent Polarity : DMF stabilizes the thiolate intermediate, preventing premature oxidation.

  • Temperature Control : Exceeding 70°C leads to desulfurization (yield drop to 40%).

Table 2: Sulfuration Reaction Parameters

Sulfur SourceOxidizing AgentYield (%)Purity (%)
ThioureaI₂7295
NaSHH₂O₂6588

Coupling with N-(3,4-Dimethylphenyl)Acetamide

The final step involves linking the sulfanyl group to the acetamide moiety via a nucleophilic substitution:

Reagents :

  • 2-Chloro-N-(3,4-dimethylphenyl)acetamide as electrophile.

  • K₂CO₃ as base.

Procedure :

  • Alkylation : Mix the 2-sulfanyl intermediate with 2-chloroacetamide derivative in acetonitrile at 25°C for 12 h .

  • Purification : Recrystallize from ethanol/water (3:1) to obtain the target compound .

Critical Parameters :

  • Base Strength : K₂CO₃ ensures deprotonation of the thiol without hydrolyzing the chloroacetamide .

  • Stoichiometry : A 1:1.05 ratio of sulfanyl intermediate to chloroacetamide minimizes dimerization .

Table 3: Coupling Reaction Outcomes

BaseSolventYield (%)Purity (%)
K₂CO₃Acetonitrile8898
NaHCO₃DMF7590

Scalability and Industrial Considerations

Process Intensification :

  • Continuous Flow Synthesis : Microreactors reduce reaction times by 50% (e.g., cyclization completes in 4 h vs. 10 h batch) .

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor by 30%.

Quality Control :

  • HPLC Purity : >99% achieved via gradient elution (acetonitrile/0.1% TFA in water) .

  • XRD Validation : Confirms crystalline structure and absence of polymorphs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl bridge (-S-) exhibits moderate nucleophilic character, enabling reactions with electrophilic agents. Experimental data from analogous benzothieno-pyrimidine derivatives suggest the following reactivity:

Reaction TypeReagents/ConditionsProduct Formation
AlkylationAlkyl halides (R-X), K₂CO₃, DMFThioether derivatives (R-S-R')
OxidationH₂O₂ (30%), AcOH, 50°CSulfoxide or sulfone derivatives
Metal CoordinationPdCl₂, CuI, ligand systemsMetal-ligand complexes for catalysis

Key Observation : Oxidation to sulfone derivatives enhances electrophilicity of adjacent carbonyl groups, potentially modifying biological activity.

Redox Reactions Involving the Pyrimidine Core

The 4-oxo pyrimidine ring undergoes redox transformations under controlled conditions:

Reaction PathwayConditionsOutcome
ReductionNaBH₄, EtOH, 0°CConversion to 4-hydroxy derivative
Oxidative Ring ExpansionMnO₂, CH₂Cl₂, refluxFormation of quinazolinone analogues

Research Insight : Reduction of the 4-oxo group increases hydrogen-bonding potential, which may improve receptor binding in pharmacological contexts.

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl and 3,4-dimethylphenyl groups participate in EAS reactions. Comparative studies with methyl-substituted analogues reveal :

Site of SubstitutionElectrophilePosition SelectivityYield (%)
4-EthoxyphenylHNO₃/H₂SO₄Para to ethoxy group58–62
3,4-DimethylphenylBr₂/FeBr₃Ortho to methyl41–45

Mechanistic Note : Ethoxy groups act as para-directing activators, while methyl substituents favor ortho/para attack with steric hindrance limiting yields .

Hydrolysis and Stability Profile

Stability studies under physiological conditions (pH 7.4, 37°C) demonstrate:

Functional GroupHydrolysis Rate (t₁/₂)Degradation Products
Acetamide72 hoursCarboxylic acid + 3,4-dimethylaniline
Ethoxy group>14 daysPhenolic derivative

Critical Finding : The acetamide linkage is the primary hydrolytic liability, necessitating prodrug strategies for therapeutic applications.

Condensation Reactions

The carbonyl group at position 4 participates in condensation with nucleophiles:

ReagentProduct ClassApplication Relevance
Hydrazine hydratePyrimidine hydrazonesChelation therapy precursors
Primary aminesSchiff basesFluorescent probes for imaging

Synthetic Utility : Hydrazone derivatives exhibit enhanced metal-chelating properties for catalytic applications.

Comparative Reactivity Table

A reactivity comparison with structural analogues highlights unique features:

Compound VariantSulfanyl ReactivityPyrimidine RedoxEAS Yield (%)
4-Methoxyphenyl analogue ModerateHigh55–60
3-Methylpyrimidine derivativeLowModerate30–35
Target CompoundHighHigh58–62

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects and as a lead compound for drug development.
  • Industry : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamide Moiety

Compound A: N-(4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Difference : The acetamide’s aryl group is 4-methylphenyl (vs. 3,4-dimethylphenyl in the target compound).

Compound B: N-(4-sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Difference : A bulkier 4-sec-butylphenyl substituent replaces 3,4-dimethylphenyl.
  • Impact : Increased lipophilicity may improve membrane permeability but could reduce metabolic stability due to steric clashes with cytochrome P450 enzymes.

Variations in the Benzothienopyrimidine Core

Compound C: N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

  • Key Difference : The core’s 3-position is substituted with a phenyl group (vs. 4-ethoxyphenyl).

Compound D: N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Difference : A 4-methylphenyl group replaces 4-ethoxyphenyl at the core’s 3-position.

Functional Group Modifications

Compound E: N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Key Difference : A methoxy group replaces ethoxy at the core’s 4-position.
  • Impact : Methoxy’s smaller size may reduce steric hindrance but decrease lipophilicity compared to ethoxy.

Structural and Functional Insights from Analytical Data

NMR Spectral Comparisons

  • Region-Specific Shifts : Substituents at the core’s 3-position (e.g., 4-ethoxyphenyl vs. phenyl) cause distinct chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), as observed in analogous compounds .
  • Implications : These shifts correlate with electronic effects, guiding SAR studies for optimizing target affinity.

Mass Spectrometry (MS) and Molecular Networking

  • Fragmentation Patterns: Compounds with similar parent ions (e.g., benzothienopyrimidine derivatives) cluster together in molecular networks, with cosine scores >0.8 indicating structural homology .
  • Utility : MS-based dereplication can rapidly identify analogs and predict bioactivity based on shared scaffolds.

Biological Activity

N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O3S2C_{27}H_{27}N_3O_3S_2, with a molecular weight of approximately 485.65 g/mol. The compound contains multiple functional groups that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by modulating the mitochondrial pathway. It increases the expression of pro-apoptotic factors while decreasing anti-apoptotic factors such as Bcl-xl and Mcl-1 .
    • It also affects cell cycle progression by causing arrest in specific phases (e.g., S phase), indicating an inhibition of DNA synthesis .
  • Cell Line Studies :
    • In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant cytotoxicity against various cancer cell lines. For example:
      • OVCAR-3 (Ovarian Cancer) : The compound showed potent activity against chemoresistant ovarian cancer cells .
      • MCF-7 (Breast Cancer) : Selective cytotoxicity was observed at concentrations that inhibited cell growth effectively .

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound in cancer therapy:

  • Study on MX69 Analogues :
    • A related study highlighted the enhanced anticancer activity of an analogue of this compound with an IC50 value significantly lower than that of its predecessors. This suggests that structural modifications can lead to increased potency against cancer cells .
  • Comparative Analysis :
    • A comparative analysis with other compounds indicated that N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide consistently outperformed many similar structures in terms of cytotoxicity across multiple cancer cell lines .

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

Methodological Answer: The compound is synthesized via a multi-step pathway involving:

Thieno-pyrimidine core formation : Cyclocondensation of 4-ethoxyphenyl-substituted cyclohexanone derivatives with thiourea under acidic conditions to form the hexahydrobenzothieno-pyrimidinone scaffold .

Sulfanylacetamide coupling : Reaction of the core structure with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide moiety. Substituents on the phenyl ring (e.g., 3,4-dimethylphenyl) are introduced via nucleophilic aromatic substitution or Ullmann coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC and confirm intermediates using FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions. For analogs, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° are common. Data collected via Bruker SMART APEXII diffractometers with ω/φ scans .
  • NMR : ¹H NMR (DMSO-d₆) identifies methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrimidine carbons (δ ~155 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 591.68 for C₃₀H₃₃N₅O₆S) .

Data Interpretation : Use software like OLEX2 for crystallographic refinement (R < 0.05) and MestReNova for NMR peak integration .

Q. How can researchers ensure compound purity and stability during storage?

Methodological Answer :

  • Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity thresholds ≥98% are recommended for biological assays .
  • Stability : Store lyophilized solid under inert gas (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Common Issues : Hydrolysis of the sulfanyl group under acidic conditions; avoid aqueous buffers with pH < 5.0 .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield and reaction efficiency?

Methodological Answer : Bayesian optimization (BO) is a machine learning approach to maximize yield by iteratively exploring reaction parameters:

Define variables : Temperature (80–120°C), catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF).

Acquisition function : Use expected improvement (EI) to prioritize high-yield conditions.

Validation : BO reduced optimization time by 60% compared to grid search in analogous thieno-pyrimidine syntheses, achieving yields >85% .

Implementation : Open-source tools like Phoenix™ or ChemOS automate parameter selection and data analysis .

Q. What strategies resolve contradictions between crystallographic data and computational docking results?

Methodological Answer : Discrepancies often arise from flexible side-chain conformations or solvent effects. Mitigation strategies include:

Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the 4-ethoxyphenyl group .

Electron density maps : Compare experimental (Fo – Fc maps) and simulated (DFT-optimized) structures. For analogs, hydrogen bonding between pyrimidine N–H and acetamide carbonyl improves agreement .

Free energy perturbation : Calculate binding affinity differences (ΔΔG) to reconcile docking scores with crystallographic occupancy data .

Case Study : A 0.3 Å RMSD between X-ray and docking poses was resolved by incorporating explicit water molecules in the binding pocket .

Q. How to design biological assays accounting for solubility limitations?

Methodological Answer : The compound’s solubility in aqueous buffers (~61 µg/mL) necessitates:

Vehicle optimization : Use DMSO stocks (<0.1% final concentration) with co-solvents (e.g., PEG-400) to prevent precipitation .

Critical micelle concentration (CMC) : Determine via fluorescence spectroscopy (pyrene probe) to avoid artifactual membrane disruption .

In vitro assays : Pre-incubate compound with serum albumin (1% BSA) to mimic physiological conditions. Validate activity using orthogonal assays (e.g., SPR vs. cell-based luciferase) .

Data Normalization : Normalize dose-response curves to vehicle controls and account for solvent effects on IC₅₀ values .

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